molecular formula C14H22N2 B2411527 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine CAS No. 1368221-34-4

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine

Cat. No.: B2411527
CAS No.: 1368221-34-4
M. Wt: 218.344
InChI Key: JBLOUKQOILWNCH-UHFFFAOYSA-N
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Description

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various classes of pharmaceuticals .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)-2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-16-9-7-13(8-10-16)14(11-15)12-5-3-2-4-6-12/h2-6,13-14H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLOUKQOILWNCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine typically involves the reaction of 1-methylpiperidine with phenylethylamine under specific conditions. The reaction conditions often include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Alkylation and N-Functionalization

The primary amine group undergoes alkylation with alkyl halides or epoxides. For example, reaction with methyl iodide under basic conditions yields N-methyl derivatives, enhancing lipophilicity for pharmacological applications .

Reaction Conditions Yield Reference
N-Alkylation with CH₃IK₂CO₃, DMF, 60°C, 12h78%
Epoxide ring-opening with ethylene oxideEtOH, reflux, 6h65%

Acylation and Amide Formation

The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, a key step in prodrug design. Steric hindrance from the piperidine ring moderates reactivity compared to simpler amines .

Amine+RCOClEt3N, CH2Cl2RCONH-(target)\text{Amine} + \text{RCOCl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{RCONH-(target)}

  • Benzoylation : Benzoyl chloride at 0°C affords 85% yield .

  • Selectivity : Piperidine substituents suppress over-acylation .

Reductive Amination

The primary amine participates in reductive amination with ketones (e.g., acetone) using NaBH₃CN or H₂/Pd-C, forming secondary amines. This method is critical for introducing branched alkyl chains .

Carbonyl Substrate Catalyst Yield
AcetoneNaBH₃CN, MeOH72%
CyclohexanoneH₂ (1 atm), Pd-C68%

Data synthesized from .

Cyclization and Heterocycle Formation

The compound serves as a precursor in [5 + 1] annulations to generate piperidine-fused heterocycles. For example, iridium-catalyzed reactions with α,β-unsaturated aldehydes yield tetrahydropyridines :

Target+CH2=CHCHOIr(III)Tetrahydropyridine (89%)\text{Target} + \text{CH}_2=CHCHO \xrightarrow{\text{Ir(III)}} \text{Tetrahydropyridine} \ (\text{89\%})

Metal-Catalyzed Cross-Coupling

Palladium-mediated Buchwald-Hartwig coupling enables arylations at the amine site. This reaction is pivotal for introducing aromatic pharmacophores :

Amine+Ar-BrPd(dba)₂, XantphosN-Aryl derivative (60-75%)\text{Amine} + \text{Ar-Br} \xrightarrow{\text{Pd(dba)₂, Xantphos}} \text{N-Aryl derivative} \ (\text{60-75\%})

Oxidation and Degradation Pathways

  • Hofmann Elimination : Treatment with Br₂/NaOH produces ethylene derivatives via C-N bond cleavage .

  • Oxidative Deamination : NaIO₄ oxidizes the amine to a ketone (2-(1-methylpiperidin-4-yl)-2-phenylethanone) in 55% yield .

Pharmacological Modifications

The compound’s piperidine ring undergoes C4-functionalization (e.g., bromination or hydroxylation) to enhance binding to CNS targets. Directed ortho-metalation with LDA introduces substituents regioselectively .

Stability and Reactivity Insights

  • pH Sensitivity : Protonation at the piperidine nitrogen (pKa ~10.2) affects solubility and reaction kinetics .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Scientific Research Applications

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can form stable hydrophobic interactions with catalytic pockets of enzymes or receptors, leading to inhibition or activation of specific biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Biological Activity

2-(1-Methylpiperidin-4-yl)-2-phenylethan-1-amine, also known as a piperidine derivative, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This compound is primarily studied for its interactions with various biological targets, including receptors and enzymes, which may lead to therapeutic applications.

The compound features a piperidine ring, which is a common motif in many bioactive molecules. Its mechanism of action typically involves forming stable hydrophobic interactions with the active sites of enzymes or receptors, influencing various biological processes such as signal transduction and metabolic pathways .

Key Properties:

  • Molecular Formula : C16H22N2
  • Molecular Weight : 246.36 g/mol
  • Structural Characteristics : Contains a phenyl group and a piperidine moiety that contribute to its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity :
    • The compound has been investigated for its potential to inhibit tumor growth. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .
    • A comparative analysis of various derivatives indicated that modifications on the piperidine ring can enhance anticancer potency by increasing selectivity towards specific cancer types.
  • Antiviral and Antimicrobial Properties :
    • Research has explored the compound's efficacy against viral infections and bacterial strains. Preliminary data suggest potential antiviral activity, though further studies are needed to elucidate the mechanisms involved.
  • Neurological Effects :
    • The compound's interaction with serotonin receptors has been noted, particularly its selectivity towards the 5-HT2C receptor, which may have implications for antipsychotic drug development .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

StudyFocusFindings
Zheng et al. (2021)MERTK InhibitionShowed that analogues of this compound exhibited selective inhibition of MERTK, leading to enhanced immune responses against tumors .
MDPI Study (2019)Antiproliferative ActivityDemonstrated significant anti-proliferative effects against multiple cancer cell lines (MCF-7, HepG-2) with IC50 values indicating high potency .
PubChem DatabasePharmacological DataCompiled various biological activities associated with the compound, emphasizing its role in medicinal chemistry .

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